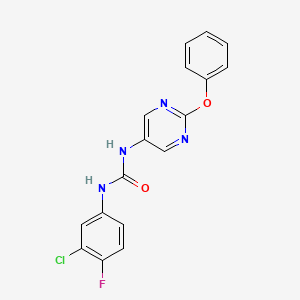

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2/c18-14-8-11(6-7-15(14)19)22-16(24)23-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPLNDDWFZZXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClFN4O2 |

| Molecular Weight | 440.9 g/mol |

| LogP | 5.3068 |

| Polar Surface Area | 48.709 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. Research indicates that this compound acts as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammatory responses. The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards these targets.

Biological Activity and Efficacy

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models by downregulating pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cholesterol Absorption Inhibition : Similar compounds have been studied for their ability to inhibit intestinal cholesterol absorption. For instance, related urea derivatives have been shown to lower plasma cholesterol levels in animal models, suggesting a potential therapeutic application for hyperlipidemia .

Case Studies

Several studies have focused on the biological effects of compounds structurally related to this compound:

- Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the efficacy of a similar urea compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, supporting the notion that such compounds can be developed as potential anticancer agents.

- Inflammatory Model Research : In another study, researchers assessed the anti-inflammatory properties of phenoxy pyrimidine derivatives, noting a marked decrease in inflammatory markers in treated groups versus untreated controls .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea and two analogous compounds:

Key Observations:

- Halogen vs. This difference may enhance target binding affinity but reduce solubility compared to Analog 2 .

- Molecular Weight : The target compound has a higher molecular weight (358.76) than both analogs, which may influence pharmacokinetic properties like membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea, and how can purity be optimized?

Answer: Synthesis typically involves coupling substituted aryl isocyanates with amines or aryl amines under anhydrous conditions. For example, similar urea derivatives are synthesized via nucleophilic addition-elimination reactions using aryl isocyanates and substituted anilines in dichloromethane or THF at 0–25°C . Purity optimization may involve:

- Chromatographic purification : Flash column chromatography using gradients of ethyl acetate/hexane.

- Recrystallization : Solvent pairs like ethanol/water or DCM/hexane.

- Analytical validation : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. How can the molecular structure of this urea derivative be characterized experimentally?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea moieties) .

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine and chlorine chemical shifts at ~110–125 ppm for F NMR) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~370–380 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

Answer: SAR analysis requires:

- Computational docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2).

- In vitro assays : Measure IC values against recombinant kinases using fluorescence polarization or radiometric assays.

- Substituent variation : Compare analogues with modified phenoxy or pyrimidine groups to identify critical hydrogen-bonding or steric effects .

- Data correlation : Multivariate regression to link electronic (Hammett σ) or steric (Taft parameters) descriptors with activity .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

Answer: Follow tiered environmental risk assessment frameworks:

- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25°C) to measure degradation half-lives (e.g., HPLC-MS monitoring).

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify degradation products via LC-QTOF-MS.

- Ecotoxicology : Acute toxicity tests using Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

- Modeling : Use EPI Suite to predict bioaccumulation (log P ~3.5) and soil adsorption (K) .

Q. How should researchers resolve contradictions in crystallographic data for urea-based compounds?

Answer: Discrepancies in bond lengths or torsion angles may arise from polymorphism or experimental conditions. Mitigation strategies:

- Temperature control : Perform SCXRD at 100 K to reduce thermal motion artifacts .

- DFT optimization : Compare experimental data with B3LYP/6-31G(d) calculations to validate conformational stability.

- Multi-technique validation : Cross-reference with solid-state NMR or IR spectroscopy (e.g., urea C=O stretches at ~1640–1680 cm) .

Data Contradiction Analysis

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

Answer: Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions:

- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or nanoformulations.

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify unstable metabolites (LC-MS/MS).

- Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability in rodent models. Adjust dosing regimens or scaffold modifications (e.g., fluorination to block metabolic hotspots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.